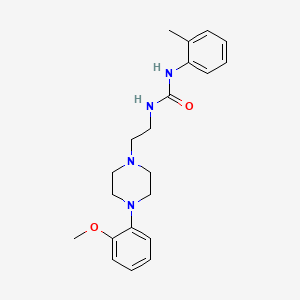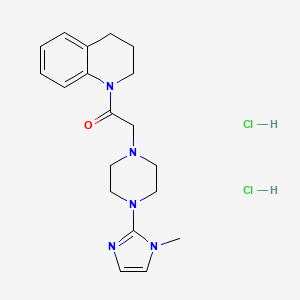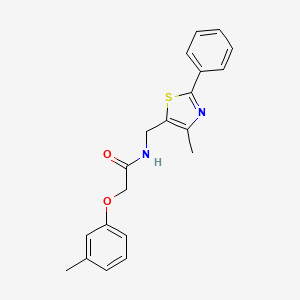
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene carboxamides, which this compound is a type of, are a class of organic compounds that have been studied for various applications . They contain a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom, and a carboxamide group, which is a functional group derived from carboxylic acids.
Synthesis Analysis
The synthesis of thiophene carboxamides can involve various chemical reactions, depending on the specific compound being synthesized . Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis for this compound.Chemical Reactions Analysis
Thiophene carboxamides can participate in various chemical reactions. For example, they can undergo reactions with electrophiles at the thiophene ring, or the carboxamide group can react with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene carboxamides can be predicted using computational methods or determined experimentally. These properties can include molecular weight, solubility, melting point, and others .Wissenschaftliche Forschungsanwendungen
- Thiophene derivatives have garnered significant interest in medicinal chemistry due to their diverse therapeutic properties. Researchers have explored their potential as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, and anti-cancer agents .
- Thiophene derivatives exhibit antimicrobial properties. They have been studied for their effectiveness against various pathogens, making them valuable candidates for drug development .
- Some thiophene derivatives demonstrate analgesic and anti-inflammatory effects. These properties are crucial in managing pain and inflammation-related conditions .
- Researchers have explored the antihypertensive activity of certain thiophene compounds. These molecules may contribute to blood pressure regulation .
- Thiophenes have been investigated for their potential as antitumor agents. Their ability to inhibit tumor growth and metastasis is an exciting avenue for cancer research .
- Beyond medicine, thiophenes find applications in material science. For instance:
Medicinal Chemistry
Antimicrobial Activity
Analgesic and Anti-Inflammatory Effects
Antihypertensive Potential
Antitumor Properties
Material Science and Electronics
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-13(16,7-11-3-2-5-17-11)9-14-12(15)10-4-6-18-8-10/h2-6,8,16H,7,9H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCLVROJAGVHNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2=CSC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/no-structure.png)
![3-[(4-Chlorophenyl)methylsulfinyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2385321.png)
![2-[2-(2-methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid hydrochloride](/img/structure/B2385322.png)

![8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2385325.png)
![(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-4-ylprop-2-enamide](/img/structure/B2385328.png)




